molecular formula C22H20ClN5O2S B3404970 N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide CAS No. 1251677-22-1

N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide

Cat. No. B3404970
CAS RN: 1251677-22-1
M. Wt: 453.9
InChI Key: IKMZYQKWZPJWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). It is commonly used in scientific research to study the role of Ikr in cardiac repolarization and arrhythmia.

Mechanism of Action

N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) by binding to the channel pore. This results in a prolongation of the action potential duration and QT interval, which can lead to arrhythmia.
Biochemical and Physiological Effects:
N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide has been shown to have several biochemical and physiological effects. It prolongs the action potential duration and QT interval, which can lead to arrhythmia. It also reduces the repolarization reserve, which can increase the risk of arrhythmia. N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide has been shown to have no effect on other potassium currents or on sodium or calcium currents.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide in lab experiments is its selectivity for Ikr. This allows researchers to specifically study the role of Ikr in cardiac repolarization and arrhythmia. However, a limitation of using N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is its potential to cause arrhythmia, which can complicate experimental results.

Future Directions

There are several future directions for research involving N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide. One direction is to study the effects of N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide on different types of cardiomyocytes, such as ventricular and atrial cardiomyocytes. Another direction is to study the effects of N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide on different species, as there may be species-specific differences in Ikr function. Additionally, future research could investigate the effects of N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide on the development and progression of arrhythmia.

Scientific Research Applications

N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is commonly used in scientific research to study the role of Ikr in cardiac repolarization and arrhythmia. It has been shown to be effective in prolonging the action potential duration and QT interval in isolated cardiomyocytes and in vivo models. N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide has also been used to study the effects of drugs and genetic mutations on Ikr function.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-4-7-18(15(3)10-13)31-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-16-6-5-14(2)17(23)11-16/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMZYQKWZPJWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(4-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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